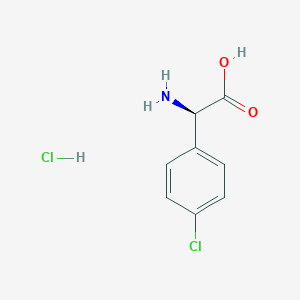

D-4-Chlorophenylglycine HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-4-Chlorophenylglycine HCl (D4CP) is a synthetic derivative of the naturally occurring amino acid glycine. It is an analogue of the neurotransmitter glutamate and has a wide range of potential applications in scientific research. D4CP has been studied in several areas, including its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Additionally, this paper will discuss potential future directions for D4CP research.

Wissenschaftliche Forschungsanwendungen

Proteomics Research

In the field of proteomics, D-4-Chlorophenylglycine HCl is utilized as a biochemical tool. Its properties may aid in the study of protein structures and functions, potentially contributing to the understanding of complex biological processes and disease mechanisms .

Environmental Contaminant Removal

Research has indicated that compounds like D-4-Chlorophenylglycine HCl could be used in environmental applications, such as the removal of contaminants from water sources. This application leverages the compound’s chemical properties to bind or neutralize harmful substances .

Agricultural Chemical Impact Studies

The impact of chemicals like D-4-Chlorophenylglycine HCl on the environment, particularly in agricultural settings, is another area of study. Researchers analyze how such compounds affect ecosystems, food safety, and sustainable farming practices .

Industrial Research Applications

D-4-Chlorophenylglycine HCl: is also relevant in industrial research, where its chemical characteristics may be applied in the development of new materials or processes. Its interactions with other substances can lead to innovations in manufacturing and production .

Biochemical Studies

This compound is significant in biochemical research, where it may be used to study enzyme reactions, metabolic pathways, and cellular functions. Its role in such fundamental processes can provide insights into health and disease at the molecular level .

Catalyst Development

In the development of catalysts, D-4-Chlorophenylglycine HCl could be investigated for its potential to speed up chemical reactions. This application would be particularly useful in creating more efficient and environmentally friendly industrial processes .

Safety and Hazards

Eigenschaften

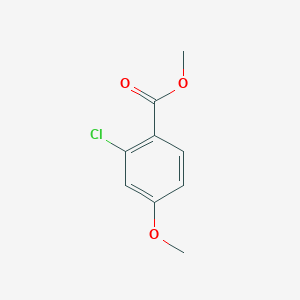

IUPAC Name |

(2R)-2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZFBXOENJDFCO-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495163 |

Source

|

| Record name | (2R)-Amino(4-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108392-76-3 |

Source

|

| Record name | (2R)-Amino(4-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)